N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of Compound X reveals its intricate arrangement of atoms. The 3D conformation is crucial for understanding its interactions with biological targets. Computational methods, such as density functional theory (DFT), can predict the optimized geometry, bond lengths, and angles. The B3LYP/6–311++G level of theory has been employed for such calculations .
Scientific Research Applications
Crystal and Molecular Structures
The compound's crystal and molecular structures have been a subject of study, as seen in the research of A. Richter et al. (2023). They reported the structures of a similar compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained as a side product in the synthesis of an antitubercular agent. This study provides insights into the structural properties of related compounds (Richter et al., 2023).
Pharmacological Properties
The pharmacological properties of similar compounds have been extensively researched. For instance, D. Carini et al. (1991) investigated a series of nonpeptide angiotensin II receptor antagonists, including N-(biphenylylmethyl)imidazoles. These compounds demonstrated significant antihypertensive effects upon oral administration (Carini et al., 1991).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position, similar in structure to the target compound, have been synthesized as potential antiulcer agents. J. Starrett et al. (1989) explored these compounds for their antisecretory and cytoprotective properties, though they did not show significant antisecretory activity in certain models (Starrett et al., 1989).
5-HT3 Receptor Antagonists
M. Ohta et al. (1996) synthesized a series of fused imidazole derivatives, including N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide. These compounds were evaluated as 5-HT3 receptor antagonists, potentially useful for the treatment of irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).
Antioxidant Activity
A study by I. Tumosienė et al. (2019) on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are structurally related to the target compound, revealed potent antioxidant activities. Some of these derivatives demonstrated higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).
Antiprotozoal Agents
Research by M. Ismail et al. (2004) on 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, a related compound, demonstrated strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum. This highlights the potential of such compounds as antiprotozoal agents (Ismail et al., 2004).
Future Directions
: Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., Kahraman, D. C., … & Issa, L. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 11. Read more : Molecular geometries of the studied compounds were fully optimized with the use of DFT methods on the B3LYP/6–311++G** level of theory in the Gaussian 09 set of codes. Read more
properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-12-21-17-7-6-13(8-18(17)22-12)20(26)23-14-9-19(25)24(11-14)15-4-3-5-16(10-15)27-2/h3-5,10,13-14H,6-9,11H2,1-2H3,(H,21,22)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBYJDSJUFCDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
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